molecular formula C8H6Br2O2 B8712270 2-Bromo-2-(3-bromophenyl)acetic acid

2-Bromo-2-(3-bromophenyl)acetic acid

Cat. No. B8712270
M. Wt: 293.94 g/mol
InChI Key: QLQRECIKGUOLPT-UHFFFAOYSA-N
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Patent
US09108957B2

Procedure details

To a solution of 3-bromophenylacetic acid (25.0 g, 116 mmol) in carbon tetrachloride (200 ml) was added N-bromosuccinimide (22.8 g, 128 mmol) at room temperature. The mixture was refluxed for 3 hours and cooled to room temperature. The resulting precipitate was filtered off. The filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (eluant: hexane/ethyl acetate=4/1) to afford bromo-(3-bromo-phenyl)-acetic acid as yellow liquid (27.8 g, 81%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:12][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)O
Name
Quantity
22.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluant: hexane/ethyl acetate=4/1)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)O)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.